2-[4-(Trifluoromethoxy)phenoxymethyl]benzaldehyde
Description
2-[4-(Trifluoromethoxy)phenoxymethyl]benzaldehyde is a fluorinated aromatic aldehyde characterized by a benzaldehyde core substituted at the 2-position with a phenoxymethyl group. The phenoxy moiety is further substituted at the 4-position with a trifluoromethoxy (–OCF₃) group.
Properties
IUPAC Name |
2-[[4-(trifluoromethoxy)phenoxy]methyl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O3/c16-15(17,18)21-14-7-5-13(6-8-14)20-10-12-4-2-1-3-11(12)9-19/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCVUSNYRLTQEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)OC(F)(F)F)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Trifluoromethoxy)phenoxymethyl]benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-(trifluoromethoxy)phenol and 2-bromobenzaldehyde.
Formation of the Ether Linkage: The 4-(trifluoromethoxy)phenol undergoes a nucleophilic substitution reaction with 2-bromobenzaldehyde in the presence of a base such as potassium carbonate (K2CO3) to form the ether linkage.
Oxidation: The resulting intermediate is then subjected to oxidation using an oxidizing agent like pyridinium chlorochromate (PCC) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Trifluoromethoxy)phenoxymethyl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: 2-[4-(Trifluoromethoxy)phenoxymethyl]benzoic acid.
Reduction: 2-[4-(Trifluoromethoxy)phenoxymethyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
The compound's structural features make it a candidate for synthesizing derivatives with enhanced biological activities. Its trifluoromethoxy group is known to influence pharmacokinetic properties, making it an attractive scaffold for drug design.
- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzimidazole, which share structural motifs with 2-[4-(Trifluoromethoxy)phenoxymethyl]benzaldehyde, have demonstrated notable antibacterial and antifungal activities against strains such as Staphylococcus aureus and Candida albicans .
Anticancer Research
Research indicates that modifications of aldehyde compounds can lead to promising anticancer agents. The incorporation of the trifluoromethoxy group may enhance the lipophilicity of these compounds, facilitating better membrane penetration and potentially improving their efficacy against cancer cell lines .
- Case Study : A recent study highlighted the antiproliferative effects of benzimidazole derivatives against the MDA-MB-231 breast cancer cell line, suggesting that similar modifications could be explored using this compound as a precursor .
Compounds like this compound can serve as intermediates in the synthesis of biologically active molecules. The presence of electron-withdrawing groups like trifluoromethoxy can significantly alter the electronic characteristics of the molecule, enhancing its interaction with biological targets.
- Inflammation and Pain Management : Various studies have focused on synthesizing derivatives with anti-inflammatory and analgesic properties, leveraging similar chemical frameworks . The potential for developing new non-steroidal anti-inflammatory drugs (NSAIDs) is significant.
Mechanism of Action
The mechanism of action of 2-[4-(Trifluoromethoxy)phenoxymethyl]benzaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Structural and Physical Properties
The following table summarizes key physical and structural differences between 2-[4-(Trifluoromethoxy)phenoxymethyl]benzaldehyde and its analogs:
Key Observations:
- Substituent Effects : The trifluoromethoxy group (–OCF₃) in the target compound enhances electron-withdrawing properties compared to methoxy (–OCH₃) or methyl (–CH₃) groups in analogs . This affects reactivity in nucleophilic aromatic substitution and cross-coupling reactions.
- Melting Points : Compounds with rigid aromatic systems (e.g., imidazopyridazin in compound 22) exhibit higher melting points due to improved molecular packing .
- Molecular Weight: The phenoxymethyl group in the target compound increases molecular weight compared to simpler analogs like 2-methyl-4-(trifluoromethoxy)benzaldehyde .
Stability and Handling
- Sensitivity : Like 2-methyl-4-(trifluoromethoxy)benzaldehyde (), the target compound likely requires storage under inert gas due to aldehyde group sensitivity to oxidation and moisture .
- Safety Precautions : Analogous benzaldehydes (e.g., 4-(bromomethyl)benzaldehyde in ) necessitate rigorous safety protocols, including eye flushing and skin decontamination, suggesting similar hazards for the target compound .
Biological Activity
2-[4-(Trifluoromethoxy)phenoxymethyl]benzaldehyde is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C15H12F3O3
- Molecular Weight : 300.25 g/mol
- Structure : The compound features a benzaldehyde moiety substituted with a trifluoromethoxy group and a phenoxymethyl group, contributing to its unique reactivity and biological properties.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, related compounds have shown effective inhibition of cell proliferation in various cancer cell lines. A notable study reported that the compound BPU (1-[3-(trifluoromethyl)benzyl]urea) demonstrated an IC50 value of 9.22 μM against HeLa cells, indicating promising potential for further development as an anticancer agent .
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| BPU | HeLa | 9.22 | Inhibition of MMP-2 and MMP-9 |
| This compound | TBD | TBD | TBD |
Antimicrobial Activity
The antimicrobial properties of related compounds suggest that this compound may also possess similar effects. In vitro studies have shown that certain derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria . For example, the minimal inhibitory concentration (MIC) for some derivatives was found to be as low as 0.5 µg/mL against Staphylococcus aureus.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival pathways.
- Receptor Binding : It is hypothesized that the compound could bind to various receptors, modulating their activity and influencing downstream signaling pathways.
Case Studies
- In Vivo Studies : Preliminary in vivo studies on similar compounds have shown promising results in tumor growth inhibition in mouse models. For instance, thiosemicarbazone derivatives demonstrated efficacy in delaying tumor growth with low cytotoxicity .
- Cell Cycle Analysis : Studies utilizing fluorescence-activated cell sorting (FACS) have indicated that certain derivatives affect cell cycle progression significantly, leading to increased apoptosis in treated cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
